molecular formula C16H21F2NO3 B7682858 N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide

货号 B7682858
分子量: 313.34 g/mol
InChI 键: WRMAGFYEVBGPDC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide, also known as ABT-199 or Venetoclax, is a small molecule drug that has been developed for the treatment of various types of cancer. It is a selective inhibitor of B-cell lymphoma 2 (BCL-2) and has shown promising results in preclinical and clinical studies.

作用机制

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide selectively binds to the hydrophobic groove of BCL-2, preventing its interaction with pro-apoptotic proteins and thereby inducing apoptosis in cancer cells. This mechanism of action is different from that of other BCL-2 inhibitors, which target other domains of the protein.
Biochemical and Physiological Effects:
N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide has been shown to induce apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that do not express high levels of the protein. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential combination therapy.

实验室实验的优点和局限性

One of the main advantages of N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide is its selectivity for BCL-2, which reduces the risk of off-target effects. However, it has also been shown to induce thrombocytopenia (low platelet count) in some patients, which can limit its use. In addition, the development of resistance to N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide has been reported in some cases, highlighting the need for further research into alternative treatment strategies.

未来方向

Future research on N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide could focus on several areas, including the development of combination therapies that enhance its efficacy and reduce the risk of resistance. Other potential directions include the investigation of its use in other types of cancer, the identification of biomarkers that predict response to treatment, and the development of new BCL-2 inhibitors with improved selectivity and potency.

合成方法

The synthesis of N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide involves several steps, including the use of various reagents and solvents. The process starts with the reaction of 4-(difluoromethoxy)-3-methoxybenzaldehyde with cyclohexanecarboxylic acid to form the corresponding carboxylic acid. This is then converted to the corresponding acid chloride, which is reacted with N-methyl-N-(3-pyridylmethyl)amine to form the desired product.

科学研究应用

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide has been extensively studied for its potential use in the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma. It has been shown to induce apoptosis (programmed cell death) in cancer cells that overexpress BCL-2, which is a key factor in the survival of these cells.

属性

IUPAC Name

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2NO3/c1-21-14-9-11(7-8-13(14)22-16(17)18)10-19-15(20)12-5-3-2-4-6-12/h7-9,12,16H,2-6,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMAGFYEVBGPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC(=O)C2CCCCC2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。